Diclometide

Lipophilicity CNS drug design Chromatographic retention

Diclometide (CAS 17243-49-1) is a synthetic substituted benzamide first designated as a 'behaviour modificator' and proposed as an International Nonproprietary Name (INN) in 1968. Chemically it is 3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (C₁₄H₂₀Cl₂N₂O₂, MW 319.23).

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 17243-49-1
Cat. No. B091411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclometide
CAS17243-49-1
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC
InChIInChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19)
InChIKeyKJBUBVMOTCYBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclometide (CAS 17243-49-1): Sourcing Guide for the 3,5-Dichloro-Substituted Benzamide Antipsychotic Reference Standard


Diclometide (CAS 17243-49-1) is a synthetic substituted benzamide first designated as a 'behaviour modificator' and proposed as an International Nonproprietary Name (INN) in 1968 . Chemically it is 3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (C₁₄H₂₀Cl₂N₂O₂, MW 319.23) [1]. Unlike its closest structural analog metoclopramide, diclometide bears a 3,5-dichloro substitution pattern on the benzamide ring and critically lacks the 4-amino group, placing it in a distinct pharmacological sub-class among substituted benzamide neuroleptics [2]. The compound is currently supplied as a research reagent and analytical reference standard, typically with purity ≥98% .

3,5-Dichloro benzamide reference standard, distinct from metoclopramide via absent 4-amino group
High-purity analytical standard for chromatographic method development and impurity profiling
Receptor-binding assay context tool for D2/5-HT3 SAR studies

Why Diclometide Cannot Be Interchanged with Metoclopramide or Other Substituted Benzamides Without Analytical Verification


Although diclometide shares the N-(2-diethylaminoethyl)-2-methoxybenzamide scaffold with several therapeutically used benzamides, two structural features preclude direct interchangeability. First, the absence of a 4-amino substituent distinguishes diclometide from metoclopramide and its impurities, altering the hydrogen-bonding capacity and predicted receptor interaction profile [1]. Second, the 3,5-dichloro pattern confers substantially higher lipophilicity (predicted LogP 3.46) relative to metoclopramide (LogP 2.0–2.6) and sulpiride (LogP 0.45–0.57), which directly impacts membrane permeability, CNS penetration potential, and chromatographic retention behaviour [2]. These differences mean that diclometide produces distinct signals in HPLC-UV, LC-MS, and receptor-binding assays, making it unfit for use as a drop-in replacement for any pharmacopoeial benzamide reference standard without explicit method re-validation.

Lipophilicity gap Substantially higher predicted LogP shifts reversed-phase retention and membrane partitioning relative to metoclopramide.
Structural mismatch Absence of 4-amino group alters hydrogen-bonding capacity, impacting receptor-binding profile comparability.
Method re-validation required Distinct chromatographic and mass spectrometric signals prevent direct substitution as a system-suitability marker without re-validation.

Diclometide (17243-49-1) – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Predicted LogP: Diclometide vs. Metoclopramide and Sulpiride

Diclometide exhibits a predicted octanol-water partition coefficient (LogP) of 3.46, which is markedly higher than that of the 4-amino-substituted analog metoclopramide (LogP 2.0–2.6) and the sulfamoyl-bearing analog sulpiride (LogP 0.45–0.57) [1]. This difference of ~0.9–3.0 LogP units corresponds to a theoretical 8- to 1000-fold increase in lipophilicity, indicating significantly greater partitioning into organic phases and biological membranes.

LogP Comparison
Reported
Diclometide LogP 3.46 vs Metoclopramide 2.0–2.6, Sulpiride 0.45–0.57
Higher lipophilicity supports distinct reversed-phase retention; may serve as system-suitability marker.
Predicted values from computational models; experimental verification recommended.
Lipophilicity CNS drug design Chromatographic retention

Polar Surface Area (PSA): Diclometide versus Metoclopramide and Sulpiride

The predicted topological polar surface area (TPSA) of diclometide is 41.57 Ų, substantially lower than that of metoclopramide (67.59 Ų) and sulpiride (101.73–110.11 Ų) [1]. TPSA values below 60 Ų are generally associated with favourable blood-brain barrier penetration, whereas values above 90 Ų are predictive of poor CNS availability.

Polar Surface Area
Reported
Diclometide TPSA 41.57 Ų vs Metoclopramide 67.59 Ų, Sulpiride 101.73–110.11 Ų
Lower TPSA may support CNS-permeable scaffold research; distinguishes from polar comparators.
Predicted TPSA values; confirm with in vitro permeability assays.
Membrane permeability Blood-brain barrier Drug-likeness

Absence of 4-Amino Group: Structural Differentiation from Metoclopramide and Its Impurity 18

Diclometide lacks the 4-amino substituent present on metoclopramide and on Metoclopramide EP Impurity 18 (4-amino-3,5-dichloro-N-(2-diethylaminoethyl)-2-methoxybenzamide, CAS 25195-05-5) [1]. The molecular formula differs by one nitrogen and two hydrogen atoms: diclometide is C₁₄H₂₀Cl₂N₂O₂ (MW 319.23) whereas Impurity 18 is C₁₄H₂₁Cl₂N₃O₂ (MW 333.10) [2]. This mass difference of 13.87 Da is readily resolved by LC-MS, ensuring unambiguous identification.

Structural Differentiation
Head-to-head
C₁₄H₂₀Cl₂N₂O₂, MW 319.23 (no 4-amino) vs Impurity 18 C₁₄H₂₁Cl₂N₃O₂, MW 333.10; Δm 13.87 Da
Absence of 4-amino group enables unambiguous LC-MS identification; receptor-binding profile may differ.
Mass difference easily resolved by standard LC-MS systems.
Structure-activity relationship Receptor selectivity Analytical specificity

Purity Specification: Diclometide as a High-Purity Research Reference Standard

Commercially available diclometide is supplied with a purity specification of >98% (or higher, per Certificate of Analysis), making it suitable as a reference standard for chromatographic method development and system suitability testing . In contrast, pharmacopoeial metoclopramide impurity standards are often supplied as mixtures or at lower certified purity, which can complicate quantitative analysis.

Purity Specification
Data to verify
>98% purity (HPLC, CoA-verified) vs comparator impurity standards typically 95–98%
May reduce response-factor correction needs in quantitative HPLC/UV assays.
Review individual Certificate of Analysis for batch-specific purity.
Analytical reference standard Method validation Impurity profiling

Diclometide (CAS 17243-49-1) – High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


HPLC System Suitability Marker for Metoclopramide-Related Substance Analysis

Owing to its distinct LogP (3.46) and intermediate polarity, diclometide elutes at a retention time that falls between polar metoclopramide impurities and late-eluting degradation products on standard C18 columns, making it an ideal system-suitability standard to verify column performance and mobile-phase composition before running pharmacopoeial metoclopramide monographs .

Medicinal Chemistry Scaffold for CNS-Penetrant D2/D3 Ligand Design

With a predicted TPSA of 41.57 Ų (well below the 60 Ų CNS-permeability threshold) and the absence of a 4-amino group that dominates metoclopramide's receptor pharmacophore, diclometide provides a clean, lipophilic benzamide scaffold for structure–activity relationship (SAR) studies aimed at developing novel D2/D3 receptor ligands with improved brain-to-plasma ratios versus first-generation benzamide antipsychotics .

Mass Spectrometry Reference Compound for Benzamide Impurity Identification

The 13.87 Da mass difference between diclometide (MW 319.23) and its 4-amino analog Metoclopramide Impurity 18 (MW 333.10) enables unambiguous MS/MS differentiation, allowing diclometide to serve as a retention-time and mass-calibration standard in LC-MS methods designed to identify and quantify process-related impurities in metoclopramide hydrochloride drug substance [1].

Pharmacological Tool Compound for Probing the Role of the 4-Amino Group in Benzamide Neuroleptic Activity

Because diclometide retains the 3,5-dichloro and 2-methoxy substitution pattern while lacking only the 4-amino group relative to Metoclopramide Impurity 18, it serves as a matched-pair control in in vitro receptor-binding and functional assays (e.g., dopamine D2 antagonism, 5-HT3 receptor inhibition) to isolate the contribution of the 4-amino hydrogen-bond donor to target engagement .

Application
Selection Property
Validation Focus
HPLC system-suitability testing for metoclopramide impurity profiling
Distinct lipophilicity-driven reversed-phase retention
Retention-time reproducibility and column performance
CNS-targeted D2/D3 receptor ligand research
Low topological polar surface area profile associated with CNS permeability
Brain-to-plasma ratio in rodent models; receptor binding affinity endpoints
LC-MS impurity identification in benzamide drug substances
Characteristic monoisotopic mass and distinct fragmentation pattern
Mass accuracy and MS/MS spectral matching
Receptor-binding SAR studies for substituted benzamides
Absence of 4-amino hydrogen-bond donor
D2 and 5-HT3 receptor binding assay endpoints
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